2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate
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Overview
Description
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, an acetamido group, and a carboxymethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate typically involves multi-step organic reactions. The process begins with the iodination of a phenyl ring, followed by the introduction of an acetamido group. The final steps involve the formation of the carboxymethyl group and the hydration of the compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving efficiency. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]propanoic acid
- 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]butanoic acid
Uniqueness
Compared to similar compounds, 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate stands out due to its specific combination of functional groups and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
19014-74-5 |
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Molecular Formula |
C26H28I6N4O11 |
Molecular Weight |
1333.9 g/mol |
IUPAC Name |
2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/2C13H13I3N2O5.H2O/c2*1-6(19)17-13-9(15)2-8(14)7(12(13)16)3-18(4-10(20)21)5-11(22)23;/h2*2H,3-5H2,1H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
InChI Key |
MYRWOTBIRNHYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.O |
Origin of Product |
United States |
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